molecular formula C8H9N5 B12927083 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine CAS No. 90223-58-8

5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine

Cat. No.: B12927083
CAS No.: 90223-58-8
M. Wt: 175.19 g/mol
InChI Key: RBRDDTSGRGDOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine (CAS 90223-58-8) is a high-purity chemical intermediate with the molecular formula C8H9N5. This compound features a fused pyrido[2,3-d]pyridazine core structure, which is a privileged scaffold in medicinal chemistry, and a reactive hydrazinyl functional group that provides versatile synthetic utility for researchers . The hydrazinyl group is a powerful tool in drug discovery, known for its role as a key precursor in the synthesis of various bioactive heterocycles, including hydrazone derivatives, pyrazoles, and triazoles . Compounds containing the hydrazinyl moiety have demonstrated a broad spectrum of pharmacological activities in scientific literature, such as antimicrobial, antitumor, antitubercular, and anti-inflammatory effects . The pyridazine core, a diazine ring, is an aromatic heterocycle that is relatively rare in nature but is a popular pharmacophore found in several approved drugs and agrochemicals . This specific reagent is particularly valuable for constructing novel molecular libraries aimed at combating drug-resistant microbial strains, a significant challenge in modern healthcare . It is supplied with a minimum purity of 99% and is suitable for use in organic synthesis, medicinal chemistry, and drug discovery programs. This product is intended for research purposes in a controlled laboratory setting and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

CAS No.

90223-58-8

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

(8-methylpyrido[2,3-d]pyridazin-5-yl)hydrazine

InChI

InChI=1S/C8H9N5/c1-5-7-6(3-2-4-10-7)8(11-9)13-12-5/h2-4H,9H2,1H3,(H,11,13)

InChI Key

RBRDDTSGRGDOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N1)NN)C=CC=N2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is as a protein kinase inhibitor. Research indicates that this compound can inhibit the activity of specific kinases involved in cell proliferation and survival pathways, particularly the MEK-ERK signaling pathway. This pathway is crucial in many cancers, making the compound a candidate for cancer treatment.

  • Case Study : A patent (WO2014169843A1) describes the use of pyridazine derivatives, including this compound, as MEK inhibitors. These inhibitors have shown potential in treating hyper-proliferative diseases such as melanoma and breast cancer by disrupting the signaling pathways that promote tumor growth .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory properties. The inhibition of kinases involved in inflammatory responses suggests that this compound may be effective in treating autoimmune diseases.

  • Research Findings : Studies have shown that compounds targeting the MAP kinase pathway can effectively reduce inflammation and provide therapeutic benefits for conditions such as rheumatoid arthritis .

Synthesis and Derivatization

The ability to synthesize derivatives of this compound enhances its applicability in drug development. Various synthetic pathways have been explored to modify this compound for improved efficacy and specificity.

  • Synthetic Pathways : Research indicates that derivatives can be synthesized through reactions with aryldiazonium chlorides and malononitrile, leading to a variety of pyridazine-based compounds with diverse biological activities .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Protein Kinase InhibitionInhibits MEK and ERK pathways; potential for cancer therapy ,
Anti-inflammatoryReduces inflammation; potential for autoimmune disease treatment ,
Synthesis of DerivativesCapable of yielding various biologically active compounds ,

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Structural Analogues with Varied Ring Fusion Positions

(a) Pyrido[3,4-d]pyridazine Derivatives
  • Key Differences : The pyrido[3,4-d]pyridazine scaffold differs in ring fusion positions ([3,4-d] vs. [2,3-d]), altering electronic distribution and substituent accessibility.
  • Synthetic Routes: Early syntheses involved condensation reactions of aminopyridines with diketones, as reported by Oka et al. (1975) .
  • Applications: Limited pharmacological data exist for these derivatives, suggesting their utility is less explored compared to [2,3-d]-fused analogs.
(b) 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
  • Key Differences : The [2,3-c] fusion creates a partially saturated dihydro structure, reducing aromaticity and increasing conformational flexibility.
  • Pharmacological Role : These compounds act as Bcl-xL inhibitors and pro-apoptotic agents in cancer therapy (Patent, 2024) .
  • Comparison : Unlike 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine, the dihydro scaffold prioritizes protein-binding interactions over aromatic π-stacking.

Functional Analogues with Substituent Variations

(a) GABAA Receptor Ligands (Pyrido[2,3-d]pyridazine Derivatives)
  • Compound 10 (Mitchinson et al., 2001): A pyrido[2,3-d]pyridazine derivative with a Ki of 100 nM for GABAA α2/α3/α5 subunits .
(b) Thieno[2,3-d]pyridazine Carboxylic Acids
  • Example: 5-Methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74a) .
  • Key Differences : Replacement of the pyridine ring with thiophene introduces sulfur-mediated electronic effects. The carboxylic acid group enhances solubility but reduces CNS penetration compared to the hydrazinyl-methyl derivative.

Pharmacologically Active Pyridazine-Based Drugs

(a) Endralazine
  • Structure : A pyridazine derivative with vasodilatory activity, structurally related to hydralazine but fivefold more potent .
(b) 6-Acetyl-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
  • Structure : Features a pyrido[2,3-d]pyrimidine core with acetyl and cyclopentyl groups .
  • Comparison: The pyrimidinone ring introduces hydrogen-bond acceptors, differing from the pyridazine core’s electron-deficient nature.

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Key Pyridazine Derivatives

Compound Core Structure Substituents Key Pharmacological Activity References
This compound Pyrido[2,3-d]pyridazine 5-Hydrazinyl, 8-Methyl CNS modulation, Antihypertensive
Compound 10 (Mitchinson et al.) Pyrido[2,3-d]pyridazine Unspecified alkyl/aryl GABAA receptor ligand (Ki = 100 nM)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Variable (Patent) Bcl-xL inhibition, Anticancer
Endralazine Pyridazine Hydrazine derivative Vasodilation

Research Findings and Implications

  • CNS Applications : The hydrazinyl group in this compound may enhance binding to GABAA receptors compared to earlier derivatives lacking this moiety .
  • Anticancer Potential: While [2,3-c]-fused dihydro derivatives target Bcl-xL , the [2,3-d]-fused hydrazinyl analog could explore apoptotic pathways via alternative mechanisms.
  • Synthetic Challenges : The hydrazinyl group’s nucleophilicity necessitates protective strategies during synthesis, unlike more stable alkyl/aryl substituents .

Biological Activity

5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9N5
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 90223-58-8

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its anticancer and antimicrobial properties. The compound's structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyridazine exhibit notable cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several pyridazine derivatives, including 5-hydrazinyl compounds, which showed promising antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast)15.4
SK-OV-3 (ovarian)12.8
LoVo (colon)10.6

The mechanism by which 5-hydrazinyl derivatives exert their biological effects is linked to their ability to intercalate into DNA and inhibit topoisomerase activity. This intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may induce oxidative stress in cells, further contributing to their cytotoxic effects .

Antimicrobial Activity

Beyond anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a study highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 1.0 µg/mL .

Table 2: Antimicrobial Activity of this compound Derivatives

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

Case Studies

  • Cytotoxicity in Cancer Models : A study involving the administration of various hydrazinyl-pyridazine derivatives in xenograft models demonstrated significant tumor reduction compared to control groups treated with standard chemotherapeutics . The results indicated that these compounds could serve as potential lead candidates for further drug development.
  • Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The findings revealed that certain modifications in the hydrazinyl-pyridazine structure enhanced antimicrobial potency significantly, suggesting a pathway for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.